3-benzoylpyridine-4-carboxylic acid
Description
Significance of Pyridine (B92270) Carboxylic Acids in Organic Chemistry and Related Disciplines
Pyridine carboxylic acids are a class of organic compounds that feature a pyridine ring substituted with one or more carboxylic acid groups. ontosight.aiontosight.ai These structures are of profound importance in organic chemistry and numerous related scientific fields. The pyridine ring, an aromatic and electron-deficient heterocycle, imparts unique properties, including the ability to engage in π-π stacking and hydrogen bonding with biological targets. nih.gov The attached carboxylic acid group adds polarity and the capacity to coordinate with metal ions, a feature that is particularly valuable in the realm of enzyme inhibition. nih.gov
The versatility of the pyridine scaffold allows for substitutions at various positions, enabling chemists to fine-tune the molecule's activity and selectivity. nih.gov This structural flexibility makes pyridine carboxylic acid derivatives highly adaptable scaffolds in medicinal chemistry. nih.gov They serve as crucial building blocks in the synthesis of a wide array of pharmaceuticals, with applications in treating conditions such as infections, inflammation, and cancer. ontosight.ainih.gov In fact, pyridine is the second most utilized nitrogen-containing heterocycle in pharmaceuticals approved by the FDA. nih.gov
Beyond medicine, pyridine carboxylic acids and their derivatives are instrumental in materials science, where they are used to construct coordination polymers and metal-organic frameworks (MOFs). acs.orgresearchgate.net These materials have potential applications in gas storage and catalysis. researchgate.net In the field of agrochemicals, these compounds are integral to the formulation of effective herbicides and pesticides. grandviewresearch.commdpi.com Furthermore, certain pyridine carboxylic acids act as efficient catalysts in organic reactions. rsc.orgnih.gov For instance, pyridine-2-carboxylic acid has been shown to catalyze the synthesis of pyrazolo[3,4-b]quinolinones. rsc.orgnih.gov
The three basic isomers of pyridine monocarboxylic acid are picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid). wikipedia.org These have historically led to the development of a plethora of drugs for a wide range of diseases. nih.gov
Historical Context and Evolution of Research on Benzoylpyridine Derivatives
Research into benzoylpyridine derivatives has evolved significantly over time, driven by their utility as intermediates in the synthesis of pharmaceuticals and agrochemicals. google.com Early methods for preparing these compounds included the chromic acid oxidation of phenyl-3-pyridylcarbinol and the decarboxylation of β-benzoylpicolinic acid. orgsyn.org Another classic approach involves the reaction of nicotinic acid with thionyl chloride, followed by a Friedel-Crafts reaction with benzene (B151609) in the presence of anhydrous aluminum chloride. orgsyn.org
The development of new synthetic methodologies has been a continuous focus. For example, a process was developed to synthesize benzoylpyridines by reacting cyanopyridines with hydroxy or alkoxy substituted benzenes using a Lewis acid catalyst. google.com More contemporary methods have explored one-step oxidation processes, such as reacting phenyl(pyridine-2-yl)methanol with dry air or oxygen in the presence of an ionic hydride catalyst, which offers high yields and more environmentally friendly conditions. google.com
The interest in benzoylpyridine derivatives extends to their biological activities. For instance, analogues of the cancer drugs imatinib (B729) and nilotinib (B1678881) have been synthesized where a pyridine ring is replaced by a ferrocenyl moiety, or where a ferrocenecarboxamide (B1143370) acts as an anchoring group. mdpi.com These modifications aim to enhance biological activity through mechanisms like kinase inhibition and the generation of reactive oxygen species. mdpi.com
Structural Characteristics and Chemical Importance of the 3-Benzoylpyridine-4-Carboxylic Acid Moiety
This compound is a heterocyclic compound with the molecular formula C₁₃H₉NO₃. smolecule.com Its structure is characterized by a pyridine ring substituted at the 3-position with a benzoyl group and at the 4-position with a carboxylic acid group. smolecule.com This unique arrangement of a ketone and a carboxylic acid on a pyridine core makes it a valuable intermediate in organic synthesis and medicinal chemistry. smolecule.com
The presence of both a benzoyl group and a carboxylic acid group on the pyridine ring allows for a variety of chemical transformations. The carboxylic acid can undergo reactions such as esterification with alcohols and decarboxylation under certain conditions. smolecule.com The benzoyl group can participate in nucleophilic substitution reactions, enabling the introduction of other functional groups. smolecule.com
The combination of the aromatic pyridine ring and the benzoyl and carboxylic acid functionalities gives this compound distinct properties. For example, the carboxylic acid group can participate in co-crystallization with other N-heterocycles, a process governed by the difference in their pKa values. smolecule.com Preliminary research has also suggested that this compound may possess antimicrobial and anticancer properties, making it a subject of interest for further investigation in drug discovery. smolecule.com
Below is a table summarizing some of the key properties of this compound and a related compound for comparison.
| Property | This compound | 4-Benzoylpyridine-3-carboxylic acid |
| Molecular Formula | C₁₃H₉NO₃ smolecule.com | C₁₃H₉NO₃ echemi.com |
| Molecular Weight | 227.22 g/mol | 227.21 g/mol echemi.com |
| Melting Point | 151-155 °C smolecule.com | Not specified |
| CAS Number | Not specified | 74975-25-0 echemi.com |
| Solubility | Soluble in various organic solvents smolecule.com | Not specified |
Properties
CAS No. |
74975-28-3 |
|---|---|
Molecular Formula |
C13H9NO3 |
Molecular Weight |
227.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Benzoylpyridine 4 Carboxylic Acid and Its Precursors
Strategies for Constructing the Pyridine (B92270) Carboxylic Acid Scaffold
The formation of the fundamental pyridine ring, substituted with a carboxylic acid, is the initial strategic consideration. This can be achieved through convergent multi-component reactions or through cyclization/annulation pathways.
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. bohrium.com These reactions are a cornerstone of heterocyclic synthesis due to their atom economy and methodological simplicity. bohrium.comnih.gov
One of the most classic and widely studied MCRs for pyridine synthesis is the Hantzsch Dihydropyridine Synthesis , first reported in 1881. wikipedia.org In its typical form, this reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org The initial product is a 1,4-dihydropyridine (B1200194), which can then be oxidized to the aromatic pyridine ring. wikipedia.org The driving force for this final oxidation step is the stability gained through aromatization. wikipedia.org
Modern variations of the Hantzsch synthesis and other MCRs have been developed to improve yields, broaden the substrate scope, and employ more environmentally friendly conditions, such as using microwave irradiation or aqueous solvents. wikipedia.orgnih.gov These reactions can be categorized based on the number of components and the type of catalyst used. bohrium.com
| Reaction Name | Components | Key Features | Typical Catalyst/Conditions |
|---|---|---|---|
| Hantzsch Pyridine Synthesis | Aldehyde, 2x β-Ketoester, Ammonia/Ammonium Acetate | Forms a 1,4-dihydropyridine intermediate that requires subsequent oxidation to the pyridine. wikipedia.org | Often thermal; oxidation by agents like ferric chloride or nitric acid. wikipedia.org |
| Three-Component Pyridine Synthesis | Alkoxyallenes, Nitriles, Carboxylic Acids | A flexible approach leading to highly substituted pyridin-4-ol derivatives. chim.it | Reaction of lithiated alkoxyallenes with the other components. chim.it |
| Four-Component Pyridine Synthesis | Aromatic Aldehyde, Methyl Ketone, Diaryl Ethanone, Ammonium Acetate | A one-pot, solvent-free method to produce tetraarylpyridines. acs.org | Often requires no catalyst, with water as the only byproduct. acs.org |
Annulation involves the formation of a new ring onto a pre-existing molecular fragment. Several strategies exist for the annulation of a pyridine ring. For instance, a one-pot, four-component reaction of aromatic aldehydes, methyl ketones, diaryl ethanones, and ammonium acetate under solvent-free conditions can produce multi-aryl-substituted pyridines. acs.org Another approach involves the reaction of N-vinyl or N-aryl amides with a π-nucleophile after activation with trifluoromethanesulfonic anhydride, leading to pyridine and quinoline (B57606) derivatives. organic-chemistry.org Additionally, a self-[3+2] annulation reaction of pyridinium (B92312) salts has been developed to synthesize N-indolizine-substituted pyridine-2(1H)-ones under mild, catalyst-free conditions. rsc.org
Approaches to Introduce the Benzoyl Moiety at the C-3 Position
The introduction of a benzoyl group, an acyl group with the formula -COC₆H₅, onto the pyridine ring is a critical step. wikipedia.orgyoutube.com This is typically accomplished via electrophilic substitution, but the nature of the pyridine ring presents significant challenges.
The Friedel-Crafts acylation is a standard method for attaching acyl groups to aromatic rings. However, it is generally ineffective with pyridine. quimicaorganica.orgyoutube.com There are two primary reasons for this difficulty:
The nitrogen atom in the pyridine ring is a Lewis base and reacts with the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) used in the reaction. This forms a complex that deactivates the ring. quimicaorganica.orgyoutube.com
The initial reaction often occurs at the nitrogen atom, forming a pyridinium salt. This positively charged species is even more electron-deficient and resistant to further electrophilic attack by the acylium ion. quimicaorganica.orgyoutube.com
Despite these challenges, a successful Friedel-Crafts-type reaction can be performed on a pyridine derivative to introduce a benzoyl group at the C-3 position. A well-established procedure involves starting with nicotinic acid (pyridine-3-carboxylic acid). orgsyn.org The carboxylic acid is first converted to its more reactive acid chloride derivative, nicotinoyl chloride, using thionyl chloride. This acid chloride then undergoes an intramolecular-like acylation in the presence of benzene (B151609) and a stoichiometric amount of aluminum chloride to yield 3-benzoylpyridine (B1664120). orgsyn.org This method provides a direct route to the 3-benzoylpyridine core structure.
The pyridine ring is considered "π-deficient" due to the electron-withdrawing nature of the nitrogen atom, making it less reactive towards electrophiles than benzene. quimicaorganica.orgbiosynce.com When electrophilic substitution does occur, it happens preferentially at the C-3 (or β) position. biosynce.com
The reason for this regioselectivity can be understood by examining the stability of the cationic intermediates (sigma complexes) formed during the attack.
Attack at C-2 or C-4: The positive charge in one of the resonance structures is placed directly on the highly electronegative nitrogen atom, which is an extremely unstable arrangement. quimicaorganica.orgbiosynce.com
Attack at C-3: The positive charge is distributed across three carbon atoms, and no resonance structure places the positive charge on the nitrogen. This makes the intermediate for C-3 substitution significantly more stable than those for C-2 or C-4 attack. quimicaorganica.orgbiosynce.comaklectures.com
Therefore, while reactions like nitration and sulfonation require harsh conditions and give low yields, they proceed at the C-3 position, providing a theoretical basis for the introduction of substituents like the benzoyl group at this specific location. quimicaorganica.org
Methods for Carboxylic Acid Group Formation at the C-4 Position
Several reliable methods exist for introducing a carboxylic acid group at the C-4 position of a pyridine ring, a crucial step for finalizing the synthesis of 3-benzoylpyridine-4-carboxylic acid if starting from a 3-benzoylpyridine precursor. The resulting compound, pyridine-4-carboxylic acid, is also known as isonicotinic acid. wikipedia.orggoogle.com
The most common industrial methods start with 4-methylpyridine (B42270) (γ-picoline):
Ammoxidation followed by Hydrolysis: 4-methylpyridine is converted to 4-cyanopyridine (B195900) (isonicotinonitrile) via ammoxidation. The nitrile is then hydrolyzed to isonicotinic acid. wikipedia.org
Oxidation: Direct oxidation of the methyl group of 4-methylpyridine using a strong oxidizing agent like nitric acid or in the presence of a vanadium oxide catalyst can yield isonicotinic acid. wikipedia.orggoogle.com
More recent and specialized methods have also been developed:
Late-Stage C4-Carboxylation: A novel, one-pot protocol allows for the C-4 selective carboxylation of pyridines using carbon dioxide (CO₂). chemistryviews.org This process involves an initial C-H phosphination of the pyridine, followed by a copper-catalyzed carboxylation of the resulting phosphonium (B103445) salt with CO₂ at room temperature. chemistryviews.org
From Dichloro-precursors: Pyridine-4-carboxylic acid can be synthesized via the catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid using a nickel catalyst in an alkaline medium. researchgate.net
| Method | Starting Material | Key Reagents | Key Features |
|---|---|---|---|
| Oxidation | 4-Methylpyridine (γ-picoline) | Nitric Acid or V₂O₅/TiO₂ catalyst with air | Common industrial-scale method for producing isonicotinic acid. wikipedia.orggoogle.com |
| Hydrolysis of Nitrile | 4-Cyanopyridine | Water, Acid/Base catalyst | The nitrile is typically produced via ammoxidation of 4-methylpyridine. wikipedia.org |
| C-H Carboxylation | Pyridine | 1) Phosphine, 2) CuCl, TMEDA, ZnEt₂, CO₂ | A modern, late-stage functionalization method that works under mild conditions. chemistryviews.org |
| Catalytic Reduction | 2,6-Dichloropyridine-4-carboxylic acid | H₂, Nickel catalyst, Alkaline medium | Removes halogen substituents while retaining the carboxylic acid group. researchgate.net |
Oxidation Reactions of Precursor Functional Groups
A primary route to synthesizing pyridine carboxylic acids involves the oxidation of an alkyl group, most commonly a methyl group, attached to the pyridine ring. britannica.com For this compound, this entails the oxidation of a precursor like 3-benzoyl-4-methylpyridine. Strong oxidizing agents are typically required for this transformation. britannica.com
The oxidation of alkyl side chains on aromatic rings, including pyridine derivatives, is a well-established method for producing the corresponding carboxylic acids. britannica.com Agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and nitric acid (HNO₃) are effective for this purpose. britannica.com The reaction involves converting the alkyl group at the 4-position of the pyridine ring into a carboxyl group. For instance, the oxidation of substituted toluenes (methylbenzenes) to benzoic acids using catalysts like cobalt salts in the presence of molecular oxygen has been studied, providing a model for the oxidation of methylpyridines. organic-chemistry.org Similarly, the gas-phase oxidation of 4-methylpyridine using modified vanadium oxide catalysts can yield isonicotinic acid (pyridine-4-carboxylic acid), demonstrating the feasibility of oxidizing the methyl group at the 4-position of the pyridine ring. ijcce.ac.ir
Table 1: Examples of Oxidation Reactions for Carboxylic Acid Synthesis
| Precursor | Oxidizing Agent/Catalyst | Product | Reference |
|---|---|---|---|
| Primary Alcohols (RCH₂OH) | KMnO₄, H₂CrO₄, or HNO₃ | Carboxylic Acid (RCOOH) | britannica.com |
| Alkylbenzenes | Co(OAc)₂/NaBr/AcOH, O₂ | Benzoic Acids | organic-chemistry.org |
| 4-Methylpyridine | V₂O₅-TiO₂-SnO₂ catalyst, O₂ (gas-phase) | Isonicotinic Acid | ijcce.ac.ir |
Hydrolysis of Carboxylic Acid Derivatives (e.g., nitriles, esters, amides)
The hydrolysis of carboxylic acid derivatives such as nitriles, esters, and amides provides another robust pathway to this compound. mnstate.educhemistrysteps.com This method involves the conversion of a functional group at the 4-position, which is already at the same oxidation state as a carboxylic acid. lumenlearning.com
Hydrolysis of Nitriles The hydrolysis of a nitrile group (–C≡N) to a carboxylic acid is a common synthetic transformation that can be performed under either acidic or basic conditions. libretexts.orgchemguide.co.uk The reaction proceeds through an amide intermediate (R-CONH₂). chemistrysteps.comlibretexts.org For the synthesis of this compound, the precursor would be 3-benzoyl-4-cyanopyridine.
Acid-catalyzed hydrolysis : The nitrile is heated with an aqueous solution of a strong acid, such as hydrochloric acid. chemguide.co.uk Protonation of the nitrile nitrogen makes the carbon atom more electrophilic and susceptible to attack by water. lumenlearning.comlibretexts.org The intermediate amide is subsequently hydrolyzed to the carboxylic acid and an ammonium salt. chemguide.co.uk
Base-catalyzed hydrolysis : This method involves heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521). chemguide.co.uk The hydroxide ion acts as a nucleophile, attacking the nitrile carbon. libretexts.org This process initially forms the salt of the carboxylic acid (a carboxylate), which is then protonated in a separate acidic workup step to yield the final carboxylic acid. mnstate.educhemguide.co.uk Continuous hydrolysis processes for cyanopyridines have been developed to produce the corresponding amides or carboxylic acids, such as nicotinamide/niacin from 3-cyanopyridine. google.com
Hydrolysis of Esters Ester hydrolysis, also known as saponification when carried out under basic conditions, converts an ester (–COOR') into a carboxylic acid. libretexts.org The precursor, such as methyl 3-benzoylpyridine-4-carboxylate, can be hydrolyzed using either an acid or a base catalyst. libretexts.org
Acid-catalyzed hydrolysis : This is a reversible reaction where the ester is heated with water in the presence of a strong acid. To drive the equilibrium towards the products (carboxylic acid and alcohol), a large excess of water is typically used. libretexts.org
Base-catalyzed hydrolysis (Saponification) : This is an irreversible reaction where a base, such as NaOH, is a reactant rather than a catalyst. libretexts.org It results in the formation of an alcohol and the salt of the carboxylic acid. The free carboxylic acid is then obtained by acidifying the reaction mixture. libretexts.org
Hydrolysis of Amides Amides (–CONH₂) can also be hydrolyzed to carboxylic acids, although they are generally less reactive than nitriles or esters and often require more stringent conditions, such as prolonged heating with a strong acid or base. britannica.com The mechanism is similar to ester hydrolysis, involving nucleophilic acyl substitution. youtube.com
Table 2: General Conditions for Hydrolysis of Carboxylic Acid Derivatives
| Derivative Type | Conditions | Intermediate Product | Final Product (after workup) | Reference |
|---|---|---|---|---|
| Nitrile | H₃O⁺, heat | Amide | Carboxylic Acid | chemistrysteps.comchemguide.co.uk |
| Nitrile | 1. NaOH, H₂O, heat; 2. H₃O⁺ | Carboxylate Salt | Carboxylic Acid | chemistrysteps.comchemguide.co.uk |
| Ester | H₃O⁺, heat (excess H₂O) | - | Carboxylic Acid | libretexts.org |
| Ester | 1. NaOH, H₂O, heat; 2. H₃O⁺ | Carboxylate Salt | Carboxylic Acid | libretexts.org |
| Amide | H₃O⁺, heat | - | Carboxylic Acid | britannica.com |
Chemo- and Regioselective Synthesis Considerations
Achieving the desired this compound structure requires precise control over the selectivity of the chemical reactions.
Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the context of synthesizing this compound, a key challenge is to modify the functional group at the C-4 position without altering the benzoyl group at the C-3 position or the pyridine ring itself.
During Oxidation : When oxidizing a precursor like 3-benzoyl-4-methylpyridine, the conditions must be chosen to selectively oxidize the methyl group while leaving the benzoyl ketone and the electron-deficient pyridine ring intact. The benzoyl group's carbonyl is already at a high oxidation state and is generally stable to many oxidizing agents that target alkyl groups. However, harsh conditions could lead to the degradation of the pyridine nucleus. google.com The use of specific catalytic systems, such as those involving transition metals, can enhance the selectivity for the target C-H bond activation of the methyl group. ijcce.ac.irnih.gov
During Hydrolysis : In the hydrolysis of precursors like 3-benzoyl-4-cyanopyridine, the nitrile group is the primary site of reaction under typical hydrolysis conditions. The ketone of the benzoyl group and the amide bonds (in the case of amide hydrolysis) are generally stable under the conditions used for nitrile or ester hydrolysis, though amides themselves can be hydrolyzed under more forcing conditions. britannica.com
Regioselectivity involves controlling the position of the chemical modification on the pyridine ring. This is primarily a consideration during the synthesis of the precursors. The synthesis must ensure the correct 3,4-disubstitution pattern.
Synthesis of Precursors : The introduction of the benzoyl group at C-3 and the functional group to be transformed (e.g., methyl, cyano) at C-4 must be achieved with high regiocontrol. Friedel-Crafts type reactions on a pyridine ring are complex, so multi-step sequences are often employed. For example, starting from a pre-substituted pyridine, such as 4-methylnicotinic acid, is a common strategy. orgsyn.org The carboxylic acid group of 4-methylnicotinic acid can be converted to the benzoyl group via a reaction with thionyl chloride to form the acyl chloride, followed by a Friedel-Crafts reaction with benzene. orgsyn.org Alternatively, tandem reactions, such as a [3+2] heteroannulation, can be designed to build the substituted pyridine core with specific regiochemistry. nih.govburleylabs.co.uk The choice of starting materials and reaction sequence is critical for establishing the required 3-benzoyl-4-functional group arrangement.
Chemical Reactivity and Derivatization Strategies
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group is a primary site for a variety of chemical modifications, including acid-base reactions, formation of esters and amides, and decarboxylation.
Salt Formation with Bases
As a carboxylic acid, 3-benzoylpyridine-4-carboxylic acid readily reacts with bases to form carboxylate salts. This reaction is a straightforward acid-base neutralization. The proton of the carboxylic acid group is transferred to the base, forming a salt and water (if the base is a hydroxide). This transformation is often employed to improve the solubility of the compound in aqueous media. The basicity of the reacting base influences whether a salt or a cocrystal is formed. For instance, co-crystallization with a strong base like 4-dimethylaminopyridine (B28879) leads to proton transfer and the formation of an ionic salt. In contrast, reaction with a weaker base such as pyridine (B92270) may result in the formation of a neutral cocrystal.
Amidation and Esterification Reactions
The carboxylic acid moiety of this compound can be converted to amides and esters through various coupling strategies. These reactions typically involve the activation of the carboxylic acid to facilitate nucleophilic attack by an amine or an alcohol.
Amidation: The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that results in the loss of a water molecule. Direct reaction is often inefficient and requires high temperatures. Therefore, coupling agents are commonly used to activate the carboxylic acid.
| Coupling Reagent | Description |
| Carbodiimides (e.g., DCC, EDC) | These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. |
| HATU/DIPEA | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is a highly efficient system for amide bond formation, even with sterically hindered substrates. |
Esterification: Similar to amidation, esterification involves the reaction of the carboxylic acid with an alcohol, typically under acidic conditions (Fischer esterification) or by using activating agents. In Fischer esterification, a catalytic amount of a strong acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity towards attack by the alcohol. The reaction is reversible and often requires the removal of water to drive it to completion.
Decarboxylation Pathways
The removal of the carboxyl group as carbon dioxide, known as decarboxylation, can be a significant reaction pathway for this compound under certain conditions. The ease of decarboxylation is influenced by the stability of the carbanion intermediate formed upon loss of CO2. For pyridinecarboxylic acids, the position of the carboxyl group is a critical factor. While the decarboxylation of many simple carboxylic acids requires high temperatures, the presence of the pyridine ring can influence this process. For some substituted pyridine carboxylic acids, decarboxylation can be promoted by the presence of specific catalysts or by performing the reaction in high-boiling point solvents. The decarboxylation of this compound would lead to the formation of 3-benzoylpyridine (B1664120). orgsyn.org
Reactivity of the Pyridine Nitrogen Atom
The lone pair of electrons on the nitrogen atom of the pyridine ring imparts basic and nucleophilic character, making it a key site for coordination chemistry.
Coordination to Metal Centers
The pyridine nitrogen atom of this compound can act as a ligand, donating its lone pair of electrons to a metal ion to form a coordination complex. The carboxylic acid group can also participate in coordination, making the molecule a versatile bi- or polydentate ligand. This ability to chelate metal ions is a cornerstone of its application in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The specific coordination mode depends on various factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands.
Transformations of the Benzoyl Ketone Group
The benzoyl ketone functionality offers another avenue for the derivatization of this compound. Typical ketone reactions, such as reduction and condensation with nitrogen nucleophiles, can be applied to this moiety.
The benzoyl ketone group can be reduced to a secondary alcohol or completely deoxygenated to a methylene (B1212753) group.
| Reduction Type | Reagents and Conditions | Product |
| Reduction to Alcohol | Sodium borohydride (B1222165) (NaBH4), Lithium aluminum hydride (LiAlH4) | 3-(hydroxy(phenyl)methyl)pyridine-4-carboxylic acid |
| Reduction to Alkane (Wolff-Kishner) | Hydrazine (B178648) (N2H4), strong base (e.g., KOH), high temperature | 3-benzylpyridine-4-carboxylic acid |
| Reduction to Alkane (Clemmensen) | Zinc amalgam (Zn(Hg)), concentrated hydrochloric acid (HCl) | 3-benzylpyridine-4-carboxylic acid |
The carbonyl group of the benzoyl ketone can react with nitrogen-based nucleophiles like hydroxylamine (B1172632) and hydrazine to form oximes and hydrazones, respectively. These reactions are typically catalyzed by acid. quimicaorganica.orgnih.govnih.gov
Oxime Formation: Reaction with hydroxylamine (NH2OH) yields 3-(phenyl(hydroxyimino)methyl)pyridine-4-carboxylic acid.
Hydrazone Formation: Reaction with hydrazine (H2N-NH2) forms 3-(hydrazono(phenyl)methyl)pyridine-4-carboxylic acid. quimicaorganica.orgnih.gov
These derivatives can serve as intermediates for further synthetic transformations.
Nucleophilic Addition Reactions
The chemical structure of this compound incorporates both a carboxylic acid and a ketone functional group, each susceptible to nucleophilic attack. However, the reactivity of these groups differs significantly. The carboxylic acid group, particularly its acidic proton, readily reacts with nucleophiles that are also bases. This acid-base reaction results in the formation of a carboxylate salt, which is negatively charged and thus no longer electrophilic, rendering it unreactive toward further nucleophilic attack. bham.ac.uk
The benzoyl group's carbonyl carbon, on the other hand, is electrophilic and can undergo nucleophilic addition. For instance, with strong nucleophiles like Grignard reagents or reducing agents like lithium aluminum hydride (LiAlH₄), a nucleophilic addition-elimination sequence occurs. bham.ac.ukmasterorganicchemistry.com The initial addition of the nucleophile to the carbonyl carbon forms a tetrahedral intermediate. bham.ac.uk This intermediate can then collapse, reforming the carbonyl bond and expelling a leaving group. bham.ac.uk In the case of reduction with LiAlH₄, the reaction proceeds through a nucleophilic acyl substitution followed by a nucleophilic addition, ultimately reducing the carbonyl group to an alcohol. libretexts.org
It's important to note that the reactivity of carboxylic acid derivatives towards nucleophilic attack is influenced by the leaving group's ability. bham.ac.uk Acid chlorides, for example, are more reactive than esters because the chloride ion is a weaker base and therefore a better leaving group than an alkoxide. bham.ac.uk
Condensation Reactions (e.g., Hydrazone and Schiff Base Formation)
Condensation reactions are a key strategy for modifying this compound, primarily involving its carbonyl and carboxylic acid functionalities. These reactions typically involve the joining of two molecules with the elimination of a small molecule, such as water. ck12.org
Hydrazone Formation:
The ketone group of this compound can react with hydrazine or its derivatives to form hydrazones. researchgate.net This reaction involves the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration to yield the C=N bond characteristic of hydrazones. researchgate.net Hydrazones are a significant class of compounds with various biological activities. nih.gov The synthesis of hydrazide-hydrazone derivatives can be achieved by reacting a hydrazide with a ketone or aldehyde. mdpi.com For example, cyanoacetylhydrazine can react with 3-acetylpyridine (B27631) to form a hydrazide-hydrazone derivative. mdpi.com
Schiff Base Formation:
Similarly, the carbonyl group can undergo condensation with primary amines to form Schiff bases, which contain an imine or azomethine (-C=N-) group. nih.gov The formation mechanism involves the nucleophilic addition of the amine to the carbonyl group, creating an unstable carbinolamine intermediate that then dehydrates. nih.gov The direct reaction of a carboxylic acid with an amine to form an amide can be challenging due to the formation of an unreactive carboxylate salt. libretexts.org However, heating the ammonium (B1175870) carboxylate salt above 100°C can drive off water and form the amide. libretexts.org Alternatively, activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the formation of an amide linkage by making the hydroxyl group of the carboxylic acid a better leaving group. libretexts.orglibretexts.org
Derivatization for Library Synthesis and Structural Modification
The dual functionality of this compound makes it a valuable scaffold for creating libraries of diverse compounds and for systematic structural modifications.
Derivatization strategies often target the carboxylic acid and ketone groups to introduce a wide range of substituents and explore structure-activity relationships. The carboxylic acid can be converted into esters, amides, or acid chlorides. smolecule.comnih.gov For instance, treatment with thionyl chloride can convert the carboxylic acid to the more reactive acid chloride, which can then be reacted with various nucleophiles. orgsyn.org Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. ck12.org
The ketone group provides another point for modification. As discussed, it can be converted to hydrazones and Schiff bases, introducing a variety of aromatic and heterocyclic rings. researchgate.netresearchgate.netjmchemsci.com These derivatizations allow for the fine-tuning of electronic and steric properties, which can be crucial for biological activity.
Coordination Chemistry and Metal Complex Formation
Ligand Design Principles for 3-Benzoylpyridine-4-Carboxylic Acid
The efficacy of this compound as a ligand stems from its distinct structural features. It contains both a nitrogen atom in the pyridine (B92270) ring and oxygen atoms in the carboxyl group, which can act as donor sites for metal ions. nih.gov This allows it to function as a flexible N,O-bidentate chelating ligand, forming stable ring structures with a central metal atom.
The deprotonated form of the ligand, 3-benzoylpyridine-4-carboxylate, is the species that typically participates in coordination. The carboxylate group can coordinate to metal ions in several modes: monodentate, bidentate chelating, or bridging between two metal centers. This versatility, combined with the pyridine nitrogen donor, allows for the construction of coordination polymers and metal-organic frameworks (MOFs) with different dimensionalities. nih.govmdpi.com The presence of the bulky benzoyl group can also influence the steric environment around the coordination sphere, impacting the final geometry of the complex. The interplay between the N-donor of the pyridine and the O-donor of the carboxylate group is a key principle in its design for creating specific coordination architectures.
Synthesis of Transition Metal Complexes
The synthesis of transition metal complexes using this compound often involves self-assembly processes under various conditions. Solvothermal methods are commonly employed, where the ligand and a metal salt are heated in a suitable solvent system.
This compound and similar pyridine carboxylic acid ligands have been successfully used to form complexes with a wide range of transition metal ions. Divalent cations are common partners in these coordination compounds. For instance, research on analogous bifunctional ligands containing triazole and carboxylic acid groups has demonstrated successful complexation with d¹⁰ metal ions like Zn(II) and Cd(II). nih.gov Studies on related dicarboxylic acids and N-donor ligands have also shown stable complex formation with Cu(II) and Ni(II). mdpi.com The binding strength and coordination geometry can vary significantly depending on the specific metal ion, its ionic radius, and its preferred coordination number and geometry (e.g., tetrahedral, octahedral). mdpi.comresearchgate.net
Table 1: Examples of Metal Ions Used in Complexation with Carboxylic Acid-Based Ligands
| Metal Ion | Typical Oxidation State | Common Coordination Geometries |
|---|---|---|
| Copper | Cu(II) | Square Planar, Octahedral |
| Zinc | Zn(II) | Tetrahedral, Octahedral |
| Nickel | Ni(II) | Tetrahedral, Octahedral |
| Cadmium | Cd(II) | Tetrahedral, Octahedral |
This table is illustrative of metal ions commonly complexed with N,O-donor ligands like this compound, based on general principles of coordination chemistry.
The final structure of the coordination compound is highly dependent on the reaction conditions. Key factors include the metal-to-ligand stoichiometric ratio, pH of the solution, temperature, and the choice of solvent. nih.gov For example, adjusting the molar ratio of the organic ligand to the metal ion can lead to the formation of MOFs with different dimensionalities. nih.gov The pH can influence the deprotonation state of the carboxylic acid group, which is crucial for coordination. Temperature is also a critical parameter; in solvothermal synthesis, it affects the reaction kinetics and can lead to different crystalline phases. nih.gov The use of auxiliary ligands can further modify the resulting structures by occupying additional coordination sites on the metal center. nih.gov
Structural Elucidation of Coordination Compounds
The precise arrangement of atoms in the metal complexes of this compound is determined using advanced analytical techniques, with single-crystal X-ray diffraction being the most definitive method.
Table 2: Illustrative Crystallographic Data for a Hypothetical Metal Complex
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 12.789 |
| β (°) | 98.54 |
| Volume (ų) | 1978.5 |
This table provides a representative example of the type of data obtained from a single-crystal X-ray diffraction experiment. Specific data for complexes of this compound would require dedicated experimental reports.
The geometrical arrangement of ligands around the central metal ion in these complexes can vary, including four-coordinate (tetrahedral or square planar) and six-coordinate (octahedral) geometries. nih.govresearchgate.net The specific geometry is influenced by the size and electronic configuration of the metal ion as well as the steric and electronic properties of the ligand itself. researchgate.net For instance, Cu(II) complexes can adopt a square planar geometry, while Zn(II) complexes are often found in a tetrahedral arrangement. researchgate.net
The electronic structure of these complexes is investigated through a combination of experimental techniques like UV-Vis spectroscopy and theoretical methods such as Density Functional Theory (DFT). nih.govresearchgate.net UV-Vis spectra can reveal ligand-to-metal charge transfer (LMCT) bands and d-d transitions, which provide information about the electronic environment of the metal ion. researchgate.net DFT calculations can model the frontier molecular orbitals (HOMO and LUMO), helping to understand the nature of the metal-ligand bonding and the electronic properties of the complex. nih.gov
Spectroscopic Characterization of Metal Complexes
The formation of a metal complex with this compound induces significant and observable changes in its spectroscopic signatures. The ligand, featuring a pyridine nitrogen atom, a benzoyl carbonyl group, and a carboxylic acid moiety, offers multiple potential coordination sites. Spectroscopic analysis is indispensable for determining how the ligand binds to a metal center and for understanding the properties of the resulting coordination compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a fundamental tool for verifying the coordination of this compound to a metal ion. The analysis focuses on the vibrational frequencies of key functional groups, particularly the carboxylate and the carbonyl groups.
Upon deprotonation and coordination of the carboxylic acid, the characteristic IR bands undergo significant shifts. The broad O–H stretching absorption, typically found in the 2500–3300 cm⁻¹ range for a free carboxylic acid, disappears. libretexts.orgresearchgate.net Simultaneously, the sharp C=O stretching vibration of the carboxylic acid, usually observed around 1710-1760 cm⁻¹, is replaced by two new bands: the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the coordinated carboxylate group (COO⁻). researchgate.net The positions of these bands, and particularly the difference between them (Δν = νₐₛ - νₛ), can indicate the coordination mode of the carboxylate group (e.g., monodentate, bidentate chelating, or bridging).
Changes may also be observed in the stretching frequency of the benzoyl C=O group and the ring vibrations of the pyridine moiety, indicating their potential involvement or electronic perturbation upon complexation. researchgate.net The presence of a band around 1655 cm⁻¹ can be attributed to the C=O bond in the organic linker, suggesting that the carboxyl group has been deprotonated and is involved in coordination. researchgate.net
Interactive Table: Representative IR Spectral Data for Carboxylic Acid Coordination
| Functional Group | Typical Wavenumber (Free Ligand) | Expected Wavenumber (Complex) | Interpretation of Change |
| Carboxyl O–H Stretch | 2500–3300 cm⁻¹ (broad) | Absent | Deprotonation of the carboxylic acid upon coordination. |
| Carboxyl C=O Stretch | ~1710–1760 cm⁻¹ | Absent | Replacement by carboxylate stretches. |
| Asymmetric COO⁻ Stretch | N/A | ~1540–1650 cm⁻¹ | Formation of metal-carboxylate bond. |
| Symmetric COO⁻ Stretch | N/A | ~1380–1450 cm⁻¹ | Formation of metal-carboxylate bond. |
| Benzoyl C=O Stretch | ~1660 cm⁻¹ | Shifted (e.g., to lower cm⁻¹) | Potential involvement in coordination or electronic effects. |
| Pyridine Ring Vibrations | ~1400-1600 cm⁻¹ | Shifted | Coordination of the pyridine nitrogen to the metal center. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the ligand and the metal complex. The spectrum of the free this compound ligand is expected to show intense absorption bands in the UV region, typically below 350 nm, arising from π→π* and n→π* transitions within the aromatic pyridine and benzoyl rings. researchgate.net
Upon complexation with a metal ion, these ligand-centered absorption bands may undergo a shift in wavelength (either a bathochromic/red shift or a hypsochromic/blue shift) and a change in intensity. researchgate.netnih.gov These changes are indicative of coordination and can be influenced by the nature of the metal ion and the geometry of the complex. For transition metal complexes, additional, weaker bands may appear in the visible region, corresponding to d-d electronic transitions of the metal ion. The position and intensity of these bands are highly sensitive to the coordination environment and geometry around the metal center. For lanthanide complexes, the absorption spectrum is typically dominated by the ligand's absorption bands, as the f-f transitions of lanthanide ions are characteristically weak. tue.nluniud.it
Fluorescence Spectroscopy
Complexes of this compound, particularly with lanthanide ions like Europium(III) and Terbium(III), can exhibit characteristic luminescence. tue.nlnih.govwpmucdn.com The organic ligand can act as an "antenna," absorbing UV light efficiently and transferring the excitation energy to the central metal ion, which then emits light at its characteristic wavelengths (e.g., red for Eu³⁺ and green for Tb³⁺). nih.govwpmucdn.com
The emission spectrum of a lanthanide complex will show sharp, line-like bands corresponding to the f-f transitions of the metal ion. For instance, Eu³⁺ complexes typically display prominent emission peaks corresponding to the ⁵D₀ → ⁷Fₙ transitions (n = 0, 1, 2, 3, 4), with the ⁵D₀ → ⁷F₂ transition around 612 nm being particularly intense and responsible for the brilliant red emission. The efficiency of the luminescence depends on how effectively the ligand absorbs and transfers energy to the metal ion, a process sensitive to the energy level of the ligand's triplet state. nih.gov
Interactive Table: Typical Luminescence Properties of Lanthanide Complexes
| Lanthanide Ion | Excitation | Emission Peaks (Transition) | Observed Color |
| Europium(III) | Ligand absorption band (UV) | ~580 nm (⁵D₀→⁷F₀), ~592 nm (⁵D₀→⁷F₁), ~612 nm (⁵D₀→⁷F₂), ~650 nm (⁵D₀→⁷F₃), ~700 nm (⁵D₀→⁷F₄) | Red |
| Terbium(III) | Ligand absorption band (UV) | ~490 nm (⁵D₄→⁷F₆), ~545 nm (⁵D₄→⁷F₅), ~585 nm (⁵D₄→⁷F₄), ~620 nm (⁵D₄→⁷F₃) | Green |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic metal complexes. The formation of a complex leads to changes in the chemical shifts of the ligand's protons and carbons. The disappearance of the acidic proton signal from the carboxylic acid group (typically found far downfield, ~10–13 ppm in ¹H NMR) is a clear indicator of deprotonation and complexation. libretexts.org
The chemical shifts of the protons on the pyridine and benzoyl rings are also affected. Protons closer to the coordination site (e.g., those adjacent to the pyridine nitrogen or the carboxylate group) will experience the most significant shifts upon complexation. These shifts provide detailed information about the coordination mode of the ligand in solution. For paramagnetic complexes, the NMR signals are often broadened extensively, making detailed analysis more challenging, but providing information about the magnetic properties of the complex.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of 3-benzoylpyridine-4-carboxylic acid. Analysis of one-dimensional and two-dimensional spectra allows for the unambiguous assignment of each proton and carbon atom in the molecule.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the pyridine (B92270) and benzoyl rings, as well as the acidic proton of the carboxyl group. The acidic proton (COOH) is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10–13 ppm, due to deshielding and hydrogen bonding.
The protons on the pyridine ring are expected to be in the aromatic region (7.0-9.0 ppm). Specifically, H-2 and H-6 would appear as doublets, and H-5 as a doublet of doublets, with their exact shifts influenced by the anisotropic effects of the adjacent benzoyl and carboxylic acid groups. The five protons of the benzoyl group would also resonate in the aromatic region, typically between 7.4 and 8.0 ppm, appearing as a complex multiplet.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid group (COOH) is expected in the 165-185 ppm range. The ketone carbonyl carbon (C=O) of the benzoyl group would be significantly deshielded, appearing further downfield, typically in the 190-200 ppm region. The carbon atoms of the pyridine and benzene (B151609) rings would resonate between 120 and 160 ppm. Quaternary carbons, such as C3 and C4 of the pyridine ring and the carbon of the benzoyl group attached to the ring, would typically show weaker signals.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |
| COOH | 10.0 - 13.0 | 165 - 175 | broad s |
| H-2 | 8.8 - 9.1 | 150 - 155 | d |
| C-2 | - | 150 - 155 | - |
| C-3 | - | 138 - 142 | - |
| C-4 | - | 145 - 150 | - |
| H-5 | 7.8 - 8.1 | 125 - 130 | d |
| C-5 | - | 125 - 130 | - |
| H-6 | 8.6 - 8.9 | 152 - 156 | d |
| C-6 | - | 152 - 156 | - |
| C=O | - | 190 - 200 | - |
| C-1' | - | 135 - 140 | - |
| H-2'/H-6' | 7.7 - 8.0 | 128 - 132 | m |
| C-2'/C-6' | - | 128 - 132 | - |
| H-3'/H-5' | 7.5 - 7.7 | 127 - 130 | m |
| C-3'/C-5' | - | 127 - 130 | - |
| H-4' | 7.6 - 7.8 | 132 - 136 | m |
| C-4' | - | 132 - 136 | - |
Note: These are predicted values based on typical chemical shift ranges and data from analogous structures. s = singlet, d = doublet, m = multiplet.
To confirm the assignments from 1D NMR, 2D NMR experiments such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.
An HMQC spectrum would show direct one-bond correlations between protons and the carbons they are attached to, for instance, correlating the H-2, H-5, and H-6 signals with their respective carbon signals (C-2, C-5, C-6).
The HMBC experiment is crucial for establishing the connectivity across the molecule by revealing long-range (2- and 3-bond) correlations. Key expected correlations for this compound would include:
A three-bond correlation from the H-2 proton to the C-4 and C-6 carbons.
Correlations from the H-5 proton to C-3 and C-4.
A crucial correlation from the protons on the benzoyl ring (H-2'/H-6') to the ketonic carbonyl carbon (C=O).
A correlation between the H-2 proton and the ketonic carbonyl carbon, confirming the position of the benzoyl group at C-3.
A correlation between the H-5 proton and the carboxylic carbon (COOH), confirming the position of the acid group at C-4.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman), is used to identify the functional groups present in the molecule by probing their characteristic vibrational modes.
The FT-IR spectrum of this compound is expected to be dominated by several key absorptions. A very broad and strong absorption band is anticipated in the 2500–3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. Superimposed on this broad band would be the sharper C-H stretching vibrations of the aromatic rings (~3100-3000 cm⁻¹).
Two distinct carbonyl (C=O) stretching bands are expected. The carboxylic acid C=O stretch typically appears as a strong, intense band between 1690 and 1760 cm⁻¹. The ketone C=O stretch is also strong and would likely appear at a slightly lower wavenumber, around 1650-1680 cm⁻¹, due to conjugation with both the pyridine and benzene rings. Other significant bands include C=C and C=N stretching vibrations from the aromatic rings in the 1600–1450 cm⁻¹ region and a strong C–O stretching vibration from the carboxylic acid between 1210 and 1320 cm⁻¹.
FT-Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the aromatic C-H and C=C ring stretching vibrations are usually strong. The symmetric C=O stretching vibration would also be visible.
Interactive Data Table: Characteristic Vibrational Frequencies
| Vibrational Mode | Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) | Intensity |
| O-H stretch | Carboxylic Acid | 2500 - 3300 | Weak | Strong, Broad (IR) |
| C-H stretch | Aromatic | 3000 - 3100 | 3000 - 3100 | Medium-Weak (IR), Strong (Raman) |
| C=O stretch | Carboxylic Acid | 1690 - 1760 | 1690 - 1760 | Strong |
| C=O stretch | Ketone | 1650 - 1680 | 1650 - 1680 | Strong |
| C=C/C=N stretch | Aromatic Rings | 1450 - 1600 | 1450 - 1600 | Medium-Strong |
| O-H bend | Carboxylic Acid | 1395 - 1440 | - | Medium |
| C-O stretch | Carboxylic Acid | 1210 - 1320 | - | Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides the molecular weight and valuable structural information based on the molecule's fragmentation pattern upon ionization. The molecular formula of this compound is C₁₃H₉NO₃, corresponding to a monoisotopic mass of approximately 227.058 g/mol . The mass spectrum would show a molecular ion peak (M⁺˙) at m/z 227.
The fragmentation pattern is dictated by the most stable ions that can be formed. Key fragmentation pathways for this compound would include:
Alpha-cleavage: The most prominent fragmentation is expected to be the cleavage of the bond between the pyridine ring and the benzoyl group. This would lead to the formation of a highly stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105 , which is often the base peak for benzoyl-containing compounds.
Loss of Carboxyl Group: Cleavage of the carboxylic acid group as a radical (•COOH) would result in a fragment at m/z 182 (M-45).
Decarboxylation: Loss of a neutral carbon dioxide molecule (CO₂) from the molecular ion would produce a fragment at m/z 183 (M-44).
Loss of Hydroxyl Radical: Loss of •OH from the carboxylic acid group would yield a fragment at m/z 210 (M-17).
Interactive Data Table: Predicted Mass Spectrometry Fragments
| m/z Value | Proposed Fragment Ion | Formula | Origin |
| 227 | Molecular Ion [M]⁺˙ | [C₁₃H₉NO₃]⁺˙ | - |
| 210 | [M - OH]⁺ | [C₁₃H₈NO₂]⁺ | Loss of hydroxyl radical |
| 183 | [M - CO₂]⁺˙ | [C₁₂H₉NO]⁺˙ | Loss of carbon dioxide |
| 182 | [M - COOH]⁺ | [C₁₂H₈NO]⁺ | Loss of carboxyl radical |
| 105 | Benzoyl cation | [C₇H₅O]⁺ | Alpha-cleavage of C-C bond next to ketone |
| 77 | Phenyl cation | [C₆H₅]⁺ | Loss of CO from benzoyl cation |
Electronic Absorption (UV-Vis) Spectroscopy
UV-Visible spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to show complex absorption bands due to the presence of multiple chromophores (the pyridine ring, the benzoyl group) that form an extended conjugated system.
Two main types of electronic transitions are expected:
π → π* transitions: These are high-energy transitions associated with the aromatic π-electron systems. They are expected to result in strong absorption bands, likely appearing below 300 nm.
n → π* transitions: These are lower-energy, and thus weaker, transitions involving the non-bonding electrons on the oxygen of the carbonyl group and the nitrogen of the pyridine ring. These transitions typically occur at longer wavelengths, possibly extending into the 300-350 nm region.
Compared to non-conjugated systems like benzoic acid (λₘₐₓ ≈ 230 nm) or benzophenone (B1666685) (λₘₐₓ ≈ 250 nm), the extended conjugation in this compound is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. The exact positions of the absorption maxima (λₘₐₓ) would be sensitive to the solvent used.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations provide fundamental insights into the electronic properties of 3-benzoylpyridine-4-carboxylic acid.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the optimized geometry and energy of molecules. For this compound, DFT calculations, often using functionals like B3LYP or B3PW91 with a suitable basis set such as 6-31G, can determine the most stable three-dimensional arrangement of its atoms. epstem.netresearchgate.net These calculations yield crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's conformation. epstem.net The total energy calculated for the optimized structure corresponds to the molecule's most stable state, providing a baseline for analyzing its thermodynamic properties and reactivity. epstem.net In studies of similar complex molecules, DFT has been successfully used to predict structural parameters and energies, which are often in good agreement with experimental data where available. researchgate.netmdpi.com
Table 1: Key Outputs of DFT Calculations for Molecular Structure
| Parameter | Description | Significance |
|---|---|---|
| Optimized Geometry | The lowest energy, most stable 3D arrangement of atoms in the molecule. | Predicts the molecule's shape, bond lengths, and angles. |
| Total Energy | The energy of the molecule in its optimized, most stable state. | Used as a reference for calculating reaction energies and thermodynamic stability. |
| Vibrational Frequencies | The frequencies of molecular vibrations around the equilibrium geometry. | Used to predict theoretical infrared (IR) spectra and confirm the nature of the stationary point (minimum or transition state). epstem.net |
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical for understanding a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. epstem.netresearchgate.net
For this compound, the HOMO is likely distributed over the electron-rich benzoyl and pyridine (B92270) rings, while the LUMO may be centered on the electron-withdrawing carboxylic acid and carbonyl groups. mdpi.com This distribution indicates the sites most susceptible to electrophilic and nucleophilic attack, respectively.
Table 2: Concepts in Frontier Molecular Orbital (FMO) Analysis
| Orbital/Concept | Definition | Chemical Implication |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; region of high electron density. Site for electrophilic attack. mdpi.com |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; region of low electron density. Site for nucleophilic attack. mdpi.com |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | Indicates the molecule's excitability and chemical stability. A large gap suggests high stability and low reactivity. researchgate.net |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps predict how a molecule will interact with other chemical species. The MEP map uses a color scale where red indicates regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack), and blue indicates regions of most positive electrostatic potential (electron-deficient, prone to nucleophilic attack). wuxiapptec.comyoutube.com Green and yellow areas represent regions of intermediate or near-zero potential. youtube.com
In an MEP map of this compound, negative potential (red) would be expected around the highly electronegative oxygen atoms of the carbonyl and carboxylic acid groups, as well as the nitrogen atom of the pyridine ring. researchgate.netresearchgate.net These sites are attractive to positive charges. Conversely, a region of high positive potential (blue) would be located around the acidic hydrogen of the carboxylic acid group, making it the most likely site for deprotonation. wuxiapptec.com This analysis is crucial for understanding non-covalent interactions and predicting sites of chemical reactivity. mdpi.com
Table 3: MEP Surface Color-Coding and Interpretation
| Color | Electrostatic Potential | Interpretation |
|---|---|---|
| Red | Most Negative | Electron-rich region; favorable for interaction with positive charges (electrophiles). wuxiapptec.com |
| Yellow/Green | Intermediate/Neutral | Region with relatively neutral charge. |
| Blue | Most Positive | Electron-deficient region; favorable for interaction with negative charges (nucleophiles); indicates acidic protons. wuxiapptec.com |
Conformational Analysis and Molecular Dynamics Simulations (Theoretical)
Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule over time, typically within a solvent. nih.gov These simulations model the atomic movements, revealing how the molecule flexes, vibrates, and changes its conformation in response to its environment. researchgate.net MD simulations provide insights into the stability of different conformers and the transitions between them, which is essential for understanding how the molecule might bind to a biological target or participate in chemical reactions. nih.gov
Theoretical Reaction Mechanism Studies
Theoretical studies can be used to elucidate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational methods can identify the lowest energy path from reactants to products. This includes locating transition states and intermediates. For instance, the mechanism for reactions typical of carboxylic acids, such as esterification or decarboxylation, can be modeled. smolecule.com Such studies, often employing DFT, provide detailed information on activation energies, which helps in predicting reaction rates and understanding the factors that control the reaction's outcome, such as the role of catalysts or solvent effects. mdpi.com
Molecular Modeling of Intermolecular Interactions
Molecular modeling is a powerful technique for investigating the non-covalent interactions between this compound and other molecules. nih.gov Due to its functional groups, the molecule can participate in several types of interactions:
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (the -OH proton) and acceptor (the C=O and -OH oxygens). This allows it to form strong dimers with itself or interact with other hydrogen-bonding molecules. mdpi.com
π-π Stacking: The presence of two aromatic rings (pyridine and phenyl) allows for π-π stacking interactions, which are important for molecular packing in the solid state and for binding in aromatic pockets of proteins. researchgate.net
Dipole-Dipole Interactions: The polar nature of the carbonyl and carboxylic acid groups, along with the pyridine ring, creates a significant molecular dipole, leading to dipole-dipole interactions.
Computational models can quantify the energy of these interactions, revealing their relative importance in determining the structure of molecular aggregates, crystals, and ligand-receptor complexes. mdpi.comnih.gov
| Halogen Bonding | Not applicable unless substituted | A potential interaction if halogen atoms were present on the rings. mdpi.com |
Ligand-Target Interactions (in silico)
In silico molecular docking and dynamics simulations are pivotal in identifying potential protein targets for a ligand and elucidating the specific molecular interactions that stabilize the ligand-protein complex. While direct and extensive docking studies specifically for this compound are not widely published, analysis of structurally similar pyridine and carboxylic acid derivatives provides significant insight into its potential binding behaviors.
Molecular docking studies on related compounds are often used to predict binding affinity and conformation within the active site of a protein. nih.gov For instance, research on agonists for the Free Fatty Acid Receptor 1 (FFA1), a target for type 2 diabetes, reveals common interaction patterns for molecules containing a carboxylic acid group. nih.gov In these studies, the carboxylate moiety is frequently observed forming crucial hydrogen bonds with positively charged or polar amino acid residues, such as Arginine (Arg) and Tyrosine (Tyr), which anchor the ligand in the binding pocket. nih.gov Specifically, residues Arg-183 and Arg-258 have been identified as essential for anchoring ligands with carboxylate groups in FFA1. nih.gov
Similarly, computational modeling of pyridine-2-carboxylic acid derivatives as antagonists for the NMDA receptor has been performed to understand pharmacological results. nih.gov These modeling studies help in proposing a binding geometry and preferred conformation for active compounds within the receptor site. nih.gov The insights from such analogous compounds suggest that the carboxylic acid group of this compound is a key pharmacophoric feature, likely driving its interaction with various protein targets through the formation of strong hydrogen bonds.
The versatility of the pyridine-carboxylic acid scaffold is evident from the wide range of protein targets investigated in computational studies. These include proteins related to apoptosis and cancer, such as B-cell lymphoma 2 (Bcl-2), mTOR, and Poly (ADP-ribose) polymerase 1 (PARP-1), as well as viral enzymes like the SARS-CoV-2 3-chymotrypsin-like protease (3CLpro). nih.govmdpi.com The process of identifying a potential biological target for a novel compound through computational means is known as inverse virtual screening, which has become a prominent technique in rational drug design. frontiersin.org
| Analogous Compound Class | Protein Target | Key Interacting Residues | Primary Interaction Type | Source |
|---|---|---|---|---|
| Carboxylic Acid Derivatives | Free Fatty Acid Receptor 1 (FFA1) | Arg-183, Arg-258, Tyr-91 | Hydrogen Bonding, Hydrophobic | nih.gov |
| Pyridine-2-carboxylic Acid Derivatives | NMDA Receptor | Not specified | Assumed electrostatic/H-bond | nih.gov |
| Pyrimidonic Pharmaceuticals | SARS-CoV-2 3CLpro | HIS 41, CYS 145, GLU 166 | Hydrogen Bonding | nih.gov |
| Dihydropyridine Carboxylic Acids | Apoptosis-Related Proteins (e.g., Bcl-2, mTOR) | Not specified | Binding Affinity Prediction | mdpi.com |
DNA and Protein Binding Mechanisms (in silico theoretical insights)
The specificity of protein-DNA binding is a cornerstone of genetic regulation, and theoretical studies have shown that hydrogen bonds between amino acid side chains and DNA bases are major determinants of this specificity. nih.gov Computational analyses of protein-DNA complexes reveal distinct patterns that correlate with binding affinity and specificity. nih.gov
One key theoretical insight is the role of each DNA strand in the interaction. Highly specific DNA-binding proteins tend to form a balanced number of hydrogen bonds with both strands of the DNA duplex. In contrast, proteins that can bind to multiple different DNA sequences often exhibit a binding preference, forming more interactions with one strand over the other. nih.gov
Furthermore, the secondary structure of the protein at the binding interface is crucial. Theoretical models show that in highly specific protein-DNA complexes, the amino acids that form direct hydrogen bonds with DNA bases are frequently located in coil or strand secondary structures. Conversely, in proteins with more promiscuous DNA binding, these key interacting amino acids are more commonly found within alpha-helices. nih.gov These general principles suggest that if this compound were to mediate or interfere with a protein-DNA interaction, the specificity of that interaction would be governed by these fundamental structural and chemical rules.
| Binding Principle | Description | Implication for Specificity | Source |
|---|---|---|---|
| Hydrogen Bonding Pattern | Interactions between amino acid side chains and DNA bases. | Plays a major role in specific recognition. | nih.gov |
| Strand Interaction Symmetry | The distribution of hydrogen bonds between the two DNA strands. | Balanced interactions with both strands are characteristic of highly specific binding. An imbalance is seen in multi-specific binding. | nih.gov |
| Protein Secondary Structure | The structural context (e.g., helix, strand) of the interacting amino acids. | Amino acids in strand/coil structures are favored for highly specific binding; helices are more common in multi-specific binding. | nih.gov |
Applications in Chemical Synthesis and Materials Science
Role as a Key Synthetic Intermediate for Complex Molecules
The structure of 3-benzoylpyridine-4-carboxylic acid, combining both aromatic and heterocyclic properties, establishes it as a significant intermediate in organic synthesis. smolecule.com It serves as a foundational building block for creating complex organic compounds and heterocycles, which are crucial scaffolds in medicinal chemistry. smolecule.com The presence of the carboxylic acid, pyridine (B92270) nitrogen, and ketone carbonyl group allows for a variety of chemical transformations, making it a versatile starting point for multi-step syntheses.
This utility is highlighted in the development of novel pharmaceuticals, where it can be a precursor for molecules targeting microbial infections or cancer. smolecule.com The synthesis of new antibacterial agents, for instance, often relies on core structures like functionalized pyridines. nih.gov Similarly, derivatives of 4-pyridine carboxylic acid hydrazide have been synthesized by treating the parent molecule with various chlorides to produce new compounds with potential activity in the central nervous system. nih.gov The ability to selectively modify different parts of the molecule—such as reducing the carboxylic acid, performing nucleophilic substitution on the benzoyl group, or involving the pyridine ring in further reactions—underscores its role as a key intermediate. smolecule.com
Table 1: Examples of Complex Molecules from Pyridine Carboxylic Acid Derivatives
| Starting Material Class | Synthetic Transformation | Resulting Complex Molecule Class | Potential Application | Source |
| 2,6-dichloropyridine-4-carboxylic acid | Catalytic reduction | Piperidine-4-carboxylic acid | Pharmaceutical intermediate | researchgate.net |
| 4-Pyridine carboxylic acid hydrazide | Treatment with arylsulphonyl chlorides | N-substituted hydrazide derivatives | Central Nervous System agents | nih.gov |
| 2-pyridone-3-carboxylic acids | Decarboxylation and functionalization | Functionalized 2-pyridones | Antimicrobial agents | nih.gov |
| 1-benzylpiperidin-4-one | Strecker-type condensation | Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate | Intermediate for narcotic analgesics | researchgate.net |
Ligand in Catalysis and Coordination Polymers
The pyridine nitrogen and the carboxylate group of this compound are excellent coordination sites for metal ions, making the molecule an effective ligand in the construction of coordination polymers (CPs) and Metal-Organic Frameworks (MOFs). researchgate.netrsc.orgglobethesis.com These materials are of significant interest due to their diverse structures and potential applications in areas like selective catalysis and gas separation. globethesis.com
When used as a linker, pyridine-carboxylate molecules can bind to metal centers to form extended networks, ranging from two-dimensional (2D) layers to complex three-dimensional (3D) frameworks. rsc.orgmdpi.com For example, zinc(II) has been shown to form a 2D coordination polymer with a tetracarboxylate linker that acts as a highly active and recoverable heterogeneous catalyst for the cyanosilylation of benzaldehydes. mdpi.com Similarly, copper(II) coordination polymers have been developed for the catalytic allylic oxidation of α-pinene. The specific geometry and electronic properties of the ligand, combined with the choice of metal, dictate the final topology and catalytic function of the resulting polymer. mdpi.com
Table 2: Catalytic Applications of Coordination Polymers with Pyridine-Carboxylate Type Ligands
| Ligand Type | Metal Ion | Catalytic Reaction | Product Yield | Source |
| 3-(2′,4′-dicarboxylphenoxy)phthalic acid | Zinc(II) | Cyanosilylation of 4-nitrobenzaldehyde | Up to 93% | mdpi.com |
| Pyridine-2-carboxylic acid | N/A (Organocatalyst) | Multi-component synthesis of pyrazolo[3,4-b]quinolinones | 84–98% | rsc.org |
| Aliphatic Carboxylic Acids | Nickel(I)/Iridium(III) | Decarboxylative Olefination (Metallaphotoredox) | Good to excellent | princeton.edu |
Building Block in Supramolecular Chemistry
Supramolecular chemistry involves the design and synthesis of large, well-organized structures from smaller molecular components through non-covalent interactions. This compound is an ideal building block in this field due to its capacity for forming strong, directional interactions such as hydrogen bonds (via the carboxylic acid) and coordination bonds (via the pyridine and carboxylate groups). rsc.orgresearchgate.net
These interactions guide the self-assembly of molecules into predictable, higher-order architectures. researchgate.netnih.gov For example, aromatic carboxylic acids can assemble into macromolecular structures through dipole-dipole interactions between the acid groups. researchgate.net The co-crystallization of pyridine carboxylic acids with other molecules, like squaric acid, can lead to the formation of hydrogen-bonded ion pairs and complex supramolecular networks. rsc.org The specific outcome—whether a neutral cocrystal or an ionic salt—can often be predicted based on the acidity difference (ΔpKa) between the components. smolecule.com The resulting super-architectures can range from one-dimensional helical chains to two-dimensional corrugated sheets and intricate 3D interpenetrating frameworks. rsc.orgnih.gov
Table 3: Supramolecular Structures from Pyridine-Carboxylic Acid Building Blocks
| Building Blocks | Key Interactions | Resulting Supramolecular Structure | Source |
| Pyridine carboxylic acids + Squaric acid | Hydrogen bonding, Proton transfer | Salt–cocrystal continuum, hydrogen-bonded ion pairs | rsc.org |
| N-(Pyridine-2-carbonyl)pyridine-2-carboxamide | Hydrogen bonding (ADDA arrays) | Self-assembled super-architectures | nih.gov |
| Zinc(II) + Benzene-1,4-dicarboxylate + 1,3-bis[(pyridin-3-yl)methoxy]benzene | Coordination bonds, Hydrogen bonding | 2D corrugated sheets built from 1D helical chains | nih.gov |
| 3-chlorobenzoic acid + 4-amino-2-chloropyridine | Hydrogen bonding (OH---N) | 1D chain structures | mdpi.com |
Functionalization of Nanomaterials (e.g., as a capping agent)
The surface modification of nanomaterials is critical for their application in fields like biomedical imaging and drug delivery. cd-bioparticles.net Carboxylic acid groups are widely used for this purpose, and a molecule like this compound can serve as an effective functionalizing or capping agent. cd-bioparticles.netimagionbiosystems.com
When coated onto the surface of nanoparticles, the carboxylic acid group provides several benefits. It can improve the hydrophilicity of the nanoparticles, enhancing their dispersion and stability in aqueous solutions. cd-bioparticles.net This functional "cap" also provides a chemical handle for further modification. nih.gov For example, the carboxylic acid functionality on the surface of superparamagnetic iron oxide nanoparticles allows for the conjugation of amine-containing molecules, such as proteins and peptides, through well-established coupling chemistries. imagionbiosystems.comnih.gov This process is essential for creating targeted nanomaterials with specific biological activities or for attaching fluorescent labels for imaging applications. cd-bioparticles.netacs.org
Table 4: Properties of Carboxylic Acid-Functionalized Nanoparticles
| Nanoparticle Type | Functionalization Method | Key Properties | Application | Source |
| Magnetite Nanoparticles | Coating with amphiphilic polymer with carboxylic acid groups | Water soluble, stable in buffers (pH 4-10), allows conjugation to amines | Not specified | imagionbiosystems.com |
| Upconverting Nanophosphors (UCNPs) | Oxidation of oleic acid ligands to azelaic acid | Water-soluble, allows conjugation with biomolecules (e.g., streptavidin) | Luminescent biological labels, DNA sensors | acs.org |
| Fluorescent Nanodiamonds (FNDs) | Rhodium (II) acetate (B1210297) catalyzed carbene insertion | Enriched carboxylic acid content, allows covalent surface conjugation | Fluorescence imaging, optical trapping | nih.gov |
| Cellulose Nanocrystals | Hydrolysis with citric acid/HCl | High surface area, fast adsorption of Cu(II) ions | Antimicrobial agent | nih.gov |
Development of Novel Chemical Reagents
The chemical reactivity of this compound allows it to be a starting point for the synthesis of novel chemical reagents with tailored properties. By modifying its functional groups, new molecules can be designed for specific applications, including as potential medicines or specialized catalysts.
The development of new antibacterial agents is an urgent research area, and functionalized 2-pyridone motifs, which can be derived from pyridine carboxylic acids, are the core of many bioactive compounds. nih.gov In one study, six new derivatives of 4-pyridine carboxylic acid hydrazide were synthesized by reacting it with substituted benzoyl and arylsulphonyl chlorides. nih.gov The resulting products showed noticeable effects on the motor activity of animals, suggesting their potential for further evaluation as agents affecting the central nervous system. nih.gov This demonstrates a clear pathway from a relatively simple pyridine carboxylic acid derivative to a library of novel compounds with potential therapeutic value.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations
Methodological Frameworks for SAR/QSAR Development
The development of a SAR or QSAR model is a systematic process that involves several key steps. drugdesign.orgmdpi.com The primary goal is to establish a mathematical or qualitative relationship between the chemical structure and a specific endpoint, such as biological activity or biodegradability. iosrjournals.orgresearchgate.net
The typical workflow for developing a QSAR model for a compound like 3-benzoylpyridine-4-carboxylic acid would involve:
Data Set Assembly: The initial and most critical step is the collection of a dataset of structurally related compounds with experimentally determined activities. drugdesign.org For this compound, this would involve synthesizing and testing a series of analogs with variations in the benzoyl ring, the pyridine (B92270) ring, and the carboxylic acid group.
Molecular Descriptor Calculation: A wide array of molecular descriptors, which are numerical representations of molecular properties, would be calculated for each compound in the series. researchgate.net These can range from simple constitutional descriptors (e.g., molecular weight) to more complex quantum-chemical parameters. ucsb.edu
Model Building: Using statistical methods, a relationship is formulated between the calculated descriptors and the observed activity. drugdesign.org Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms. nih.gov
Model Validation: The developed model must be rigorously validated to ensure its statistical significance and predictive power. drugdesign.org This is often achieved through internal validation (e.g., cross-validation) and external validation using a separate test set of compounds. drugdesign.orgconicet.gov.ar The Organisation for Economic Co-operation and Development (OECD) has established guidelines to ensure the reliability of QSAR models for regulatory purposes. nih.gov
SAR studies, while often less quantitative, follow a similar principle of comparing the activities of structurally related compounds to identify key structural features, or "structural alerts," responsible for the observed activity. conicet.gov.aracs.org
Elucidation of Molecular Descriptors and Pharmacophore Identification
The selection of appropriate molecular descriptors is crucial for a meaningful QSAR study. nih.gov For a molecule with the structural complexity of this compound, a variety of descriptors would be considered to capture its electronic, steric, and lipophilic characteristics. atlantis-press.com
Key Molecular Descriptors for Pyridine Derivatives:
Electronic Descriptors: These describe the electronic properties of the molecule. For pyridine derivatives, Hammett constants (σ) can quantify the electron-donating or electron-withdrawing nature of substituents. mdpi.com Quantum chemical descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also vital, as they can relate to the molecule's reactivity and interaction with biological targets. ucsb.eduresearchgate.net The presence of the nitrogen atom in the pyridine ring and the carbonyl group in the benzoyl moiety significantly influences the electronic distribution.
Lipophilic Descriptors: The partition coefficient, logP, is a classic descriptor for lipophilicity, which affects a compound's ability to cross cell membranes. mdpi.com For pyridine derivatives, the position and nature of substituents can greatly alter their lipophilicity. atlantis-press.com
Steric/Topological Descriptors: These descriptors relate to the size and shape of the molecule. Molar refractivity (MR) and various topological indices can quantify steric effects that may influence binding to a receptor or enzyme active site. drugdesign.org
Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a particular biological activity. researchgate.netslideshare.net For this compound and its analogs, a pharmacophore model would likely include:
A hydrogen bond acceptor (the nitrogen atom of the pyridine ring and the carbonyl oxygen).
A hydrogen bond donor (the carboxylic acid proton).
Aromatic/hydrophobic regions (the phenyl and pyridine rings). nih.gov
The relative spatial arrangement of these features would be critical for interaction with a biological target. nih.gov Such models are invaluable for virtual screening of compound libraries to identify new potential lead structures. dovepress.com
Computational Approaches in SAR/QSAR Modeling
Modern SAR and QSAR studies heavily rely on computational methods to handle the complexity and volume of data. researchgate.net
Common Computational Techniques:
Genetic Algorithms (GA): GA can be used as a feature selection method to identify the most relevant molecular descriptors from a large pool of calculated variables for inclusion in a QSAR model. nih.gov
Multiple Linear Regression (MLR): MLR is a statistical method used to model the linear relationship between a set of independent variables (descriptors) and a dependent variable (activity). nih.gov
Machine Learning: More advanced methods like Support Vector Machines (SVM) and Random Forests (RF) are increasingly used to build non-linear QSAR models, which can often provide higher predictive accuracy, especially for complex biological systems. acs.org
3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go beyond 2D descriptors to analyze the 3D steric and electrostatic fields of molecules. conicet.gov.ar These methods require the alignment of the molecules in the dataset and can provide detailed insights into the spatial requirements for activity.
For this compound, a combination of these computational approaches would be employed to develop robust and predictive models of its activity.
Structure-Biodegradability Relationships (SBR) in Environmental Chemistry
The principles of SAR and QSAR are also applied in environmental science to predict the fate of chemicals, such as their biodegradability. This is often referred to as Structure-Biodegradability Relationship (SBR) modeling.
Studies on pyridine and its derivatives have shown that their susceptibility to microbial degradation is highly dependent on their substitution pattern. nih.govtandfonline.com
Factors Influencing Biodegradability of Pyridine Derivatives:
Nature of Substituent: Pyridine rings substituted with carboxyl or hydroxyl groups are generally more susceptible to biotransformation than those with chloro or methyl groups. nih.gov This suggests that this compound, with its carboxyl group, may be more readily biodegradable than some other pyridine derivatives.
Position of Substituent: The position of the functional group on the pyridine ring also plays a critical role. For many monosubstituted pyridines, isomers with the substituent at the C-2 or C-3 position are often biotransformed faster than the C-4 isomer. nih.gov
Mechanism of Degradation: The biodegradation of many pyridine derivatives proceeds through hydroxylated intermediates. tandfonline.com The initial step often involves the incorporation of oxygen from water, which is an unusual mechanism compared to the degradation of other aromatic compounds. tandfonline.com
An SBR model for this compound would aim to predict its environmental persistence based on its structural features, providing valuable information for environmental risk assessment.
Design of New Compounds Based on SAR/QSAR Principles
A primary application of SAR and QSAR is in the rational design of new compounds with improved activity and desired properties. drugdesign.org Once a reliable model is established, it can be used to predict the activity of virtual or yet-to-be-synthesized compounds. nih.govresearchgate.net
For this compound, SAR and QSAR insights could guide the design of new analogs by:
Identifying Key Functional Groups: SAR studies on related pyridine derivatives have highlighted the importance of groups like -OH, -C=O, and -NH2 for enhancing certain biological activities, while halogens or bulky groups may decrease activity. nih.gov
Optimizing Substituent Positions: The position of substituents on both the pyridine and benzoyl rings can be systematically varied to enhance interactions with a target. For example, studies on other pyridine-containing compounds have shown that modifying substituent positions can significantly impact biological outcomes. mdpi.com
Modifying Physicochemical Properties: QSAR models can predict how structural modifications will affect properties like solubility and membrane permeability, allowing for the design of compounds with better pharmacokinetic profiles. nih.gov
The table below illustrates a hypothetical SAR exploration based on the core structure of this compound, drawing on general principles observed in related compound series.
| Compound | R1 (Benzoyl Ring) | R2 (Pyridine Ring) | Predicted Activity Change | Rationale (Based on Analogous Series) |
| Parent | H | H | Baseline | Reference compound |
| Analog 1 | 4-OH | H | Increase | Hydroxyl groups can form additional hydrogen bonds. nih.gov |
| Analog 2 | 4-Cl | H | Decrease | Halogens can sometimes lead to lower activity. nih.gov |
| Analog 3 | H | 6-CH3 | Variable | Methyl groups can provide beneficial hydrophobic interactions or cause steric hindrance. nih.gov |
| Analog 4 | H | 6-NH2 | Increase | Amino groups can act as hydrogen bond donors. nih.gov |
This table is for illustrative purposes and actual activities would require experimental validation.
Future Research Directions and Outlook
Exploration of Novel Synthetic Pathways and Eco-Friendly Approaches
Future synthetic research will likely prioritize the development of more sustainable and efficient methods for producing 3-benzoylpyridine-4-carboxylic acid and related pyridine (B92270) carboxylic acids. google.com Current industrial processes for similar compounds can be energy-intensive, and there is a growing demand for "green" chemistry alternatives that minimize waste and environmental impact. google.comrsc.org
Key areas of exploration may include:
Catalytic Systems: Investigating novel catalysts, such as rhodium-based systems used for other pyridine syntheses, could lead to more efficient [2+2+2] cycloaddition reactions under milder conditions and in environmentally benign solvents like ethanol. rsc.org
Bio-based Feedstocks: Exploring pathways that utilize renewable starting materials is a major goal for sustainable chemistry. wur.nl Research into the microbial synthesis of pyridine dicarboxylic acid precursors from glucose or the derivation of key intermediates from lignin (B12514952) could pave the way for bio-based routes to complex pyridine structures. wur.nl
Process Optimization: For existing pathways, such as those involving the oxidation of picoline derivatives, further optimization of catalysts (e.g., vanadium/titanium oxides) and reaction conditions can lead to improved yields and cost-effectiveness on an industrial scale. google.com
Design and Synthesis of Advanced this compound Derivatives with Tailored Properties
The core structure of this compound is a versatile template for creating a vast library of derivatives with customized properties. smolecule.com Future work will focus on strategic structural modifications to enhance biological activity or material characteristics.
Table 1: Potential Modifications and Target Properties
| Structural Modification Site | Potential Functional Group | Target Property/Application |
| Carboxylic Acid Group | Esters, Amides, Thioamides | Improved bioavailability, altered solubility, prodrug design |
| Benzoyl Ring | Halogens, Alkoxy groups, Nitro groups | Enhanced binding affinity to biological targets, modified electronic properties |
| Pyridine Ring | Alkyl groups, additional fused rings | Altered lipophilicity, development of novel heterocyclic systems (e.g., quinolines) mdpi.com |
Research has already shown that related quinoline-4-carboxylic acid derivatives have potential as antibacterial agents and kinase inhibitors for cancer therapy. mdpi.commdpi.com By systematically modifying the this compound scaffold, researchers can fine-tune its electronic and steric properties to optimize interactions with specific biological targets, such as enzymes or receptors involved in cancer or microbial infections. smolecule.comnih.gov This could lead to the discovery of new lead compounds for drug development. nih.gov
Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding
To guide the rational design of new derivatives, a deeper understanding of the structure-property relationships of this compound is essential. The integration of advanced analytical and computational methods will be crucial.
Computational Modeling: In silico screening and Density Functional Theory (DFT) calculations can predict the biological activity and physical properties of hypothetical derivatives, saving significant time and resources in the lab. publichealthtoxicology.com These methods can model interactions with biological targets, such as the asialoglycoprotein receptor (ASGPR), for which other quinoline (B57606) carboxylic acids have shown high affinity. publichealthtoxicology.com
Advanced Spectroscopy: Techniques like Surface Plasmon Resonance (SPR) can provide real-time data on the binding affinity and kinetics of derivatives with target proteins, offering a powerful tool for evaluating potential drug candidates. publichealthtoxicology.com
Mechanistic Studies: Combining computational and experimental data will allow for a detailed elucidation of reaction mechanisms, such as its role in co-crystallization, which is governed by the pKa difference between the carboxylic acid and a co-forming base. smolecule.com
Discovery of New Applications in Specialized Chemical and Material Science Fields
While current applications are primarily in organic synthesis and medicinal chemistry, the unique properties of this compound suggest potential in other advanced fields. smolecule.com
Coordination Chemistry and Metal-Organic Frameworks (MOFs): The carboxylic acid and pyridine nitrogen present ideal sites for coordination with metal ions. Future research could explore its use as an organic linker in the synthesis of novel MOFs with tailored pore sizes and functionalities for applications in gas storage, catalysis, or chemical sensing.
Liquid Crystals: The rigid, aromatic nature of the molecule is a feature shared by many liquid crystalline compounds. By synthesizing long-chain alkoxy derivatives, it may be possible to induce mesogenic behavior, similar to what has been observed in other carboxylic acid derivatives containing 1,3,4-thiadiazole (B1197879) moieties. researchgate.net
Fibrinolytic Agents: Research into benzoic acid derivatives has indicated potential for developing agents that help break down blood clots. nih.gov The structural features of this compound could be explored for similar applications in cardiovascular medicine.
Interdisciplinary Research Opportunities
The greatest potential for this compound lies at the intersection of different scientific disciplines. Future breakthroughs will likely emerge from collaborative efforts.
Chemistry and Biology: Medicinal chemists and biologists can collaborate to design and test new derivatives as enzyme inhibitors or therapeutic agents, building on the extensive research into pyridine carboxylic acid isomers for treating a wide range of diseases. smolecule.comnih.gov
Materials Science and Engineering: Chemists and materials scientists can work together to incorporate derivatives into advanced polymers or create novel MOFs, exploring their mechanical, thermal, and electronic properties for next-generation materials. wur.nl
Pharmacology and Medicine: Should a derivative show significant therapeutic promise, pharmacologists and medical researchers would need to conduct extensive studies to translate the chemical discovery into a viable clinical treatment. mdpi.compublichealthtoxicology.com
The outlook for this compound is one of expanding horizons, driven by a push for sustainability, a demand for novel therapeutics and materials, and the power of interdisciplinary collaboration.
Q & A
Basic: What are the common synthetic routes for preparing 3-benzoylpyridine-4-carboxylic acid?
Methodological Answer:
A standard approach involves multi-step condensation and cyclization reactions. For example, a pyridine core can be functionalized via a Friedel-Crafts acylation to introduce the benzoyl group, followed by carboxylation at the 4-position using CO₂ under palladium catalysis . Reaction optimization often requires inert conditions (e.g., argon atmosphere) and solvents like DMF or toluene. Characterization via HPLC (≥95% purity) and NMR (to confirm regioselectivity) is critical .
Advanced: How can reaction yields be optimized for this compound synthesis?
Methodological Answer:
Yield optimization requires addressing common bottlenecks:
- Catalyst selection : Palladium or copper catalysts improve cyclization efficiency but may require ligands (e.g., bipyridyl) to suppress side reactions .
- Temperature control : Stepwise heating (e.g., 80°C for acylation, 120°C for cyclization) minimizes decomposition.
- Purification : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to isolate the carboxylated product .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., benzoyl proton shifts at δ 7.8–8.2 ppm; pyridine ring protons at δ 8.5–9.0 ppm) .
- FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and benzoyl ketone (~1680 cm⁻¹) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS (theoretical [M+H]⁺ = 244.08) confirms molecular weight .
Advanced: How to resolve contradictions in spectral data for derivatives of this compound?
Methodological Answer:
- Cross-validation : Compare experimental NMR with computational predictions (e.g., DFT-based tools like Gaussian).
- X-ray crystallography : Resolve ambiguous proton assignments by determining crystal structures (e.g., monoclinic P2₁/c space group for similar pyridine derivatives) .
- Isotopic labeling : Use ¹³C-labeled precursors to track carboxylation efficiency .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential irritancy (similar to azetidine-3-carboxylic acid, which requires handling in fume hoods) .
- Spill management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .
- Storage : Store at –20°C in amber vials to prevent photodegradation .
Advanced: How to assess the stability of this compound under varying pH conditions?
Methodological Answer:
- Kinetic studies : Incubate the compound in buffers (pH 2–12) at 37°C and monitor degradation via UV-Vis (λmax ~260 nm for pyridine) .
- HPLC-MS : Identify decomposition products (e.g., decarboxylated derivatives) and quantify half-life.
- Computational modeling : Predict protonation states using pKa calculators (e.g., MarvinSuite) to explain pH-dependent stability .
Basic: What in vitro assays are suitable for screening the biological activity of this compound?
Methodological Answer:
- Enzyme inhibition : Use fluorescence-based assays (e.g., NADH-coupled dehydrogenase assays) to test activity against targets like kinases or oxidoreductases .
- Antimicrobial screening : Conduct broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assay on HEK-293 or HeLa cells (IC₅₀ calculation) .
Advanced: How to design structure-activity relationship (SAR) studies for this compound analogs?
Methodological Answer:
- Scaffold modification : Synthesize derivatives with substituents at the benzoyl (e.g., electron-withdrawing Cl or CF₃ groups) or pyridine (e.g., methyl at C2) positions .
- 3D-QSAR : Use CoMFA or CoMSIA models to correlate structural features (e.g., logP, polar surface area) with activity .
- Crystallographic docking : Map binding poses in enzyme active sites (e.g., COX-2 or EGFR kinase) using AutoDock Vina .
Basic: How to troubleshoot low solubility of this compound in aqueous buffers?
Methodological Answer:
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility .
- pH adjustment : Deprotonate the carboxylic acid group (pKa ~4.5) by preparing sodium salts in neutral buffers .
- Sonication : Apply ultrasonic treatment (20 kHz, 5 min) to disperse aggregates .
Advanced: What strategies mitigate polymorphism issues in crystallizing this compound?
Methodological Answer:
- Solvent screening : Test polar (ethanol/water) vs. non-polar (hexane/toluene) systems to control crystal packing .
- Seeding : Introduce pre-formed crystals to induce specific polymorphs (e.g., Form I vs. Form II).
- Variable-temperature XRD : Monitor phase transitions (e.g., melting point 287–293°C for related compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
